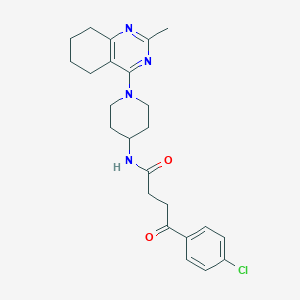
4-(4-chlorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chlorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-oxobutanamide is a useful research compound. Its molecular formula is C24H29ClN4O2 and its molecular weight is 440.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Antihypertensive Agents
Research into piperidine derivatives with a quinazoline ring system, closely related to the chemical structure , has shown potential antihypertensive properties. A study by Takai et al. (1986) synthesized derivatives tested for their antihypertensive activity, identifying compounds that produced significant hypotension in spontaneously hypertensive rat models. This study suggests the chemical's role in developing new antihypertensive drugs (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, Shigenobu, 1986).
Antimicrobial and Anticancer Properties
Further studies have expanded on the antimicrobial and anticancer potentials of derivatives related to this compound. Farag et al. (2012) synthesized novel quinazolinone derivatives, evaluating them for anti-inflammatory and analgesic activities. This research indicates the broader pharmacological applications of quinazolinone derivatives, highlighting their potential in treating inflammation and pain (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, Ammar, 2012).
Molecular Docking and Pharmacological Studies
In the realm of molecular docking and pharmacological studies, Mehta et al. (2019) synthesized a series of acetamide derivatives, including structures similar to the compound of interest. These derivatives were evaluated for antimicrobial and anticancer activities, with some showing significant effects. This study underscores the utility of molecular docking in predicting the biological activity of novel compounds, paving the way for their potential use as therapeutic agents (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, Mani, 2019).
Antidepressant Drug Potential
The investigation into 4-phenylquinoline derivatives for potential antidepressant drugs by Alhaider et al. (1985) provides insight into the chemical's utility in mental health treatment. This research demonstrates the synthesis and pharmacological testing of derivatives, showing promising results as antidepressants. It highlights the impact of chemical structure modifications on pharmacological efficacy, suggesting the possibility of developing new therapeutic agents for depression (Alhaider, Abdelkader, Lien, 1985).
properties
IUPAC Name |
4-(4-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN4O2/c1-16-26-21-5-3-2-4-20(21)24(27-16)29-14-12-19(13-15-29)28-23(31)11-10-22(30)17-6-8-18(25)9-7-17/h6-9,19H,2-5,10-15H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTHRRKPXTWPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)CCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

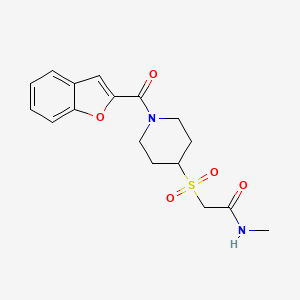
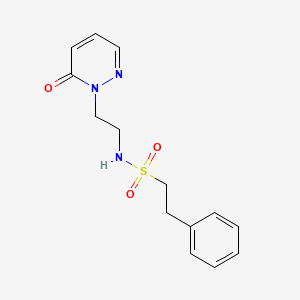
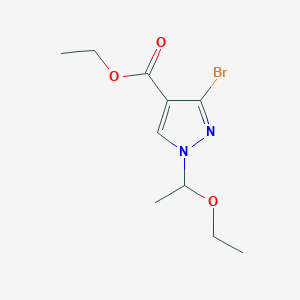
![4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2700469.png)
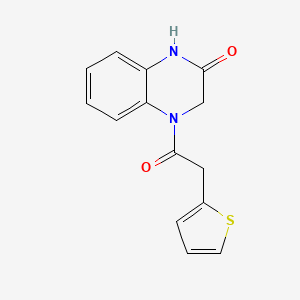

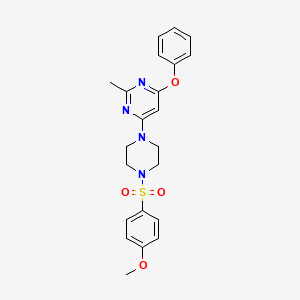
![N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2700475.png)
![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2700478.png)

![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide](/img/structure/B2700483.png)

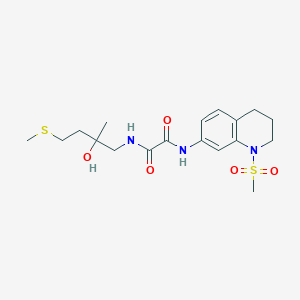
![1-(2,4-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2700489.png)